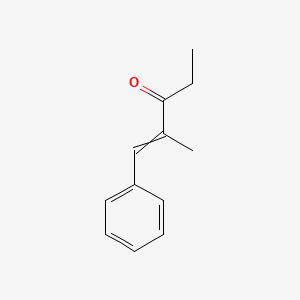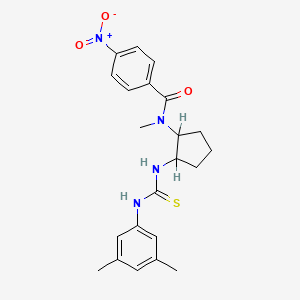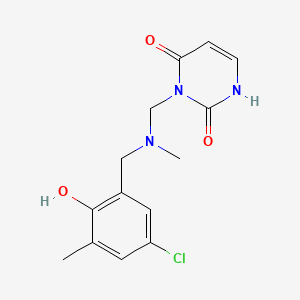
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a complex organic compound that belongs to the class of uracil derivatives. This compound is characterized by the presence of a uracil moiety linked to a chlorinated salicyl derivative through a methylamino bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)-, typically involves the functionalization of the uracil ring at specific positionsAnother method involves the use of tert-butyl dicarbonate and ethyl iodide in pyridine/DMF solvents with DMAP as a catalyst .
Industrial Production Methods
Industrial production of uracil derivatives often employs large-scale organic synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, Fe2+
Reducing Agents: Sodium borohydride
Catalysts: DMAP (4-Dimethylaminopyridine)
Solvents: Pyridine, DMF (Dimethylformamide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of uracil can produce urea and maleic acid .
Scientific Research Applications
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying nucleic acid interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of deoxyribonucleic acid (DNA) by binding to guanine and cytosine moieties, leading to cross-linking and inhibition of DNA synthesis . This mechanism is similar to that of other uracil derivatives used in cancer treatment.
Comparison with Similar Compounds
Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- can be compared with other uracil derivatives such as thymine and cytosine. While thymine and cytosine are naturally occurring nucleobases, Uracil, 3-(((5-chloro-3-methylsalicyl)methylamino)methyl)- is a synthetic derivative with unique properties. Its chlorinated salicyl moiety and methylamino bridge distinguish it from other uracil derivatives, making it a valuable compound for specialized applications .
List of Similar Compounds
- Thymine
- Cytosine
- 6-Methyluracil
- Uracil mustard
Properties
CAS No. |
74051-49-3 |
|---|---|
Molecular Formula |
C14H16ClN3O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
3-[[(5-chloro-2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16ClN3O3/c1-9-5-11(15)6-10(13(9)20)7-17(2)8-18-12(19)3-4-16-14(18)21/h3-6,20H,7-8H2,1-2H3,(H,16,21) |
InChI Key |
APNHUNFNDKBIGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(C)CN2C(=O)C=CNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)

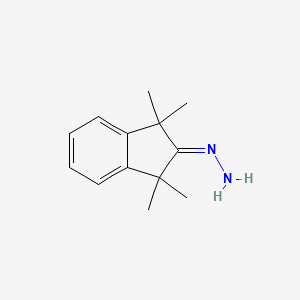
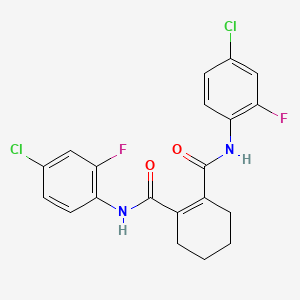
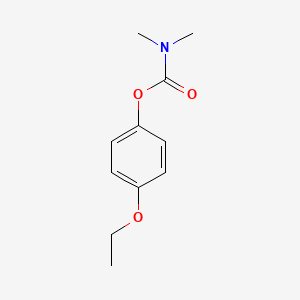
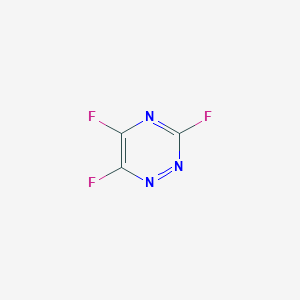
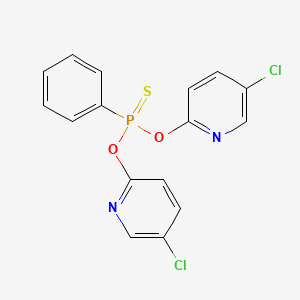

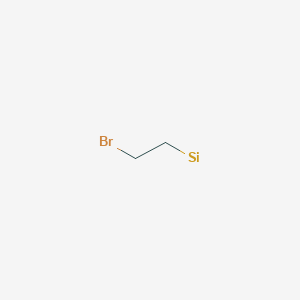
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
